![molecular formula C11H11N3O2S B2513487 2-[3-(4-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]acetic acid CAS No. 851116-13-7](/img/structure/B2513487.png)
2-[3-(4-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]acetic acid
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Overview
Description
The compound “2-[3-(4-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]acetic acid” is a complex organic molecule that contains a 1,2,4-triazole ring, a sulfanyl group, and an acetic acid group . The 1,2,4-triazole ring is a type of heterocyclic compound that is often used in medicinal chemistry .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized through a series of reactions including cyclization, alkylation, and reduction . The synthesis could potentially start with a 4-methylphenyl derivative, followed by the introduction of the 1,2,4-triazole ring and the sulfanyl group .Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the functional groups present. The 1,2,4-triazole ring is a five-membered ring containing three nitrogen atoms and two carbon atoms . The sulfanyl group (-SH) is similar to a hydroxyl group (-OH), but with a sulfur atom instead of an oxygen atom.Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The acetic acid group (-COOH) is acidic and can participate in acid-base reactions . The sulfanyl group (-SH) is nucleophilic and can undergo substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the acetic acid group could make the compound somewhat polar and capable of forming hydrogen bonds .Scientific Research Applications
- The 4,5-disubstituted-3-mercaptotriazolic nucleus, to which this compound belongs, plays a crucial role in designing bioactive molecules. Researchers have explored its antibacterial and antifungal properties . These activities are essential for combating infections and promoting public health.
- Some studies suggest that derivatives of 1,2,4-triazoles exhibit anti-HIV activity . Investigating the potential of this compound in inhibiting HIV replication could contribute to antiviral drug development.
- Inflammation is a key factor in various diseases. Compounds with anti-inflammatory effects are valuable for managing conditions like arthritis, cardiovascular diseases, and neurodegenerative disorders. Research into the anti-inflammatory activity of this compound could yield promising results .
- The 4,5-disubstituted-3-mercaptotriazolic scaffold has shown cytotoxic effects against different cancer cell lines . Investigating its mechanism of action and potential as an anticancer agent is an exciting avenue for further research.
- Fluorescent derivatives of 1,2,4-triazoles have been used as imaging agents in biological studies. Investigating whether this compound can serve as a fluorescent probe for specific cellular targets could be valuable .
Antibacterial and Antifungal Activity
Anti-HIV Potential
Anti-Inflammatory Properties
Cytotoxicity Against Cancer Cells
Biological Imaging Agents
Future Directions
properties
IUPAC Name |
2-[3-(4-methylphenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2S/c1-7-2-4-8(5-3-7)10-12-13-11(17)14(10)6-9(15)16/h2-5H,6H2,1H3,(H,13,17)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVJCJQYGDLMMDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NNC(=S)N2CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(4-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]acetic acid |
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